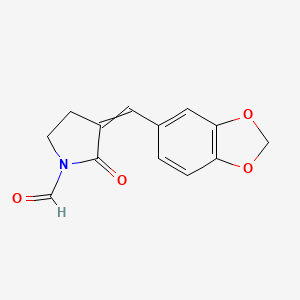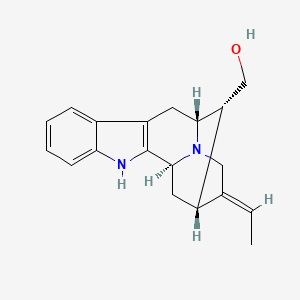
Sarpagan-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-deoxysarpagine is an indole alkaloid that is sarpagan bearing a hydroxy group at position 17. It is an indole alkaloid, a primary alcohol and a tertiary amino compound. It derives from a sarpagan.
Scientific Research Applications
Neurotransmission Effects
A study by Magalhães et al. (2020) found that a new glucosyl sarpagan alkaloid, 21(R*)-(O-β-glucosyl)-hydroxy-sarpagan-17-oic acid, along with other known alkaloids isolated from Rauvolfia ligustrina, influenced noradrenergic neurotransmission. Some compounds showed potent inhibitory effects, while others exhibited acute neuroexcitatory effects (Magalhães et al., 2020).
Role in Alkaloid Biosynthesis
Research by Dang et al. (2018) discusses the discovery of cytochrome P450s in plants that produce monoterpene indole alkaloids, like Rauwolfia serpentina, which are involved in the biosynthesis of sarpagans. This study highlights the enzymatic mechanisms leading to either cyclization or aromatization, yielding sarpagan or β-carboline alkaloids (Dang et al., 2018).
Biomimetic Preparation of Sarpagan Ring System
Lounasmaa and Hanhinen (1996) attempted to apply the spontaneous “biogenetic-type cyclization” for the preparation of the sarpagan ring system, a key component in the structure of sarpagan-17-ol. Their efforts provide insights into the complexities of synthesizing such complex alkaloid structures (Lounasmaa & Hanhinen, 1996).
Extraction from Rauwolfia Species
Studies on Rauwolfia species, such as those by Akinloye and Court (1981) and Amer and Court (1981), have isolated a variety of alkaloids including sarpagan types. These findings are crucial for understanding the natural sources and variations of sarpagan-17-ol in different plant species (Akinloye & Court, 1981); (Amer & Court, 1981).
Enzymatic Function in Alkaloid Biosynthesis
The role of enzymes like Polyneuridine aldehyde esterase in the biosynthesis of sarpagine/ajmaline type alkaloids, as studied by Pfitzner and Stöckigt (1983), is crucial for understanding the biochemical pathways leading to the production of sarpagan-17-ol (Pfitzner & Stöckigt, 1983).
properties
Product Name |
Sarpagan-17-ol |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[(1S,12R,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15+,17+,18-/m0/s1 |
InChI Key |
VXTDUGOBAOLMED-HDFJDURCSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@H]2CC4=C3NC5=CC=CC=C45)CO |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



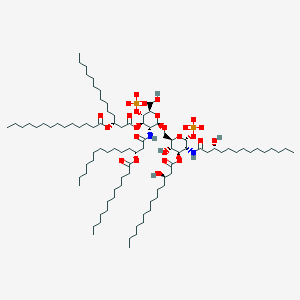

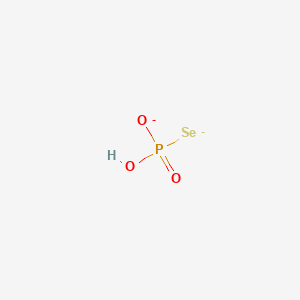
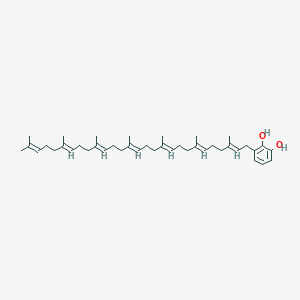
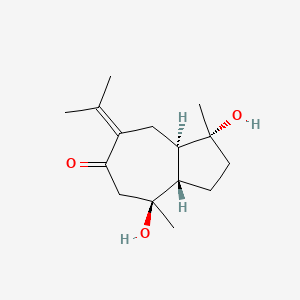
![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261391.png)

![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B1261394.png)
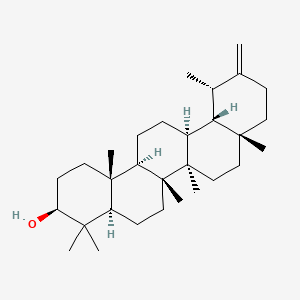
![2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)
![[(1S,2S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1261398.png)
![5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)

